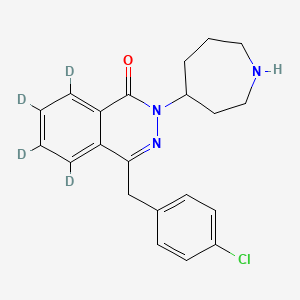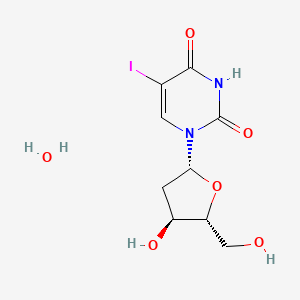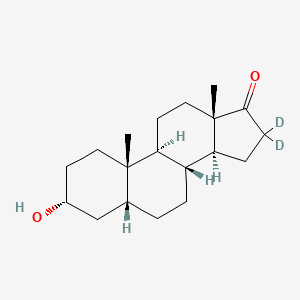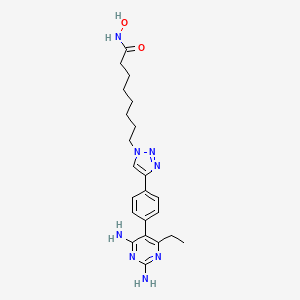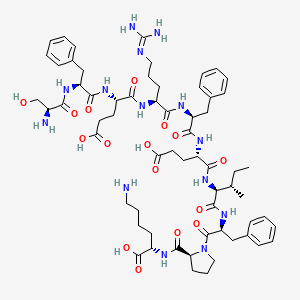
Buspirone-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buspirone-d8 Hydrochloride is a deuterated form of buspirone hydrochloride. It is primarily used as an internal standard for the quantification of buspirone by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This compound is a partial agonist of the serotonin (5-HT) receptor subtype 5-HT1A and is commonly utilized in pharmacological and neurological research due to its specific properties and effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buspirone-d8 Hydrochloride is synthesized through a multi-step process involving the incorporation of deuterium atoms into the buspirone molecule. The synthesis typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the buspirone molecule.
Hydrochloride Formation: Conversion of the deuterated buspirone into its hydrochloride salt form.
The reaction conditions for these steps often involve the use of deuterated reagents and solvents, such as deuterated methanol, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of buspirone using deuterated reagents.
Purification: Purification of the deuterated product to achieve high purity levels (≥99% deuterated forms).
Hydrochloride Conversion: Conversion of the purified deuterated buspirone into its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Buspirone-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Buspirone-d8 Hydrochloride has a wide range of scientific research applications, including:
Pharmacological Research: Used to study the pharmacokinetics and pharmacodynamics of buspirone.
Neurological Research: Employed in studies investigating the effects of buspirone on neurotransmitter receptors, particularly serotonin receptors.
Analytical Chemistry: Utilized as an internal standard in GC and LC-MS for the quantification of buspirone in biological samples.
Medical Research: Investigated for its potential therapeutic applications in anxiety disorders, depression, and other neurological conditions
Mécanisme D'action
Buspirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the serotonin (5-HT) receptor subtype 5-HT1A. It binds to these receptors with high affinity, modulating the activity of serotonin, a neurotransmitter involved in mood regulation. This mechanism of action distinguishes it from other anxiolytic drugs, such as benzodiazepines, which act on different neurotransmitter systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Buspirone Hydrochloride: The non-deuterated form of Buspirone-d8 Hydrochloride, used for similar pharmacological and neurological research applications.
Vortioxetine-d8: Another deuterated compound used as an internal standard in analytical chemistry.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for accurate quantification in analytical studies. Its specific interaction with serotonin receptors also sets it apart from other anxiolytic drugs, making it a valuable tool in pharmacological and neurological research .
Propriétés
Numéro CAS |
1216761-39-5 |
|---|---|
Formule moléculaire |
C21H32ClN5O2 |
Poids moléculaire |
430.0 g/mol |
Nom IUPAC |
8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H/i3D2,4D2,10D2,11D2; |
Clé InChI |
RICLFGYGYQXUFH-WPEKBPPBSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4.Cl |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


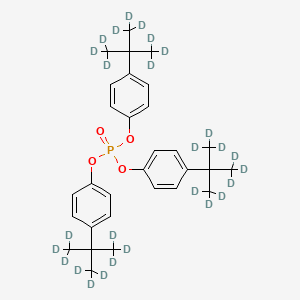
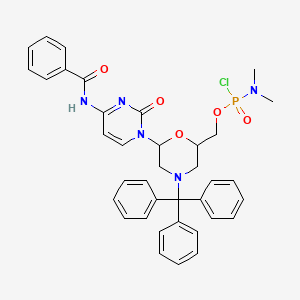

![1-[(2'S,3S,4S,4'R,5R,10R,13S,14S,17S)-3-hydroxy-4-(hydroxymethyl)-4,4',10,13,14-pentamethylspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12408154.png)


![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

